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molecular formula C9H19NO3 B028242 Tert-butyl (1-hydroxy-2-methylpropan-2-yl)carbamate CAS No. 102520-97-8

Tert-butyl (1-hydroxy-2-methylpropan-2-yl)carbamate

Cat. No. B028242
M. Wt: 189.25 g/mol
InChI Key: SBWYTQQSTIUXOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05248791

Procedure details

The resulting N-BOC-2-amino-2-methyl-1-propanol (3.69 g, 19.5 mmol) was dissolved in methylene chloride (74 ml) and added to a stirred suspension of Dess-Martin periodinane (10.75 g, 25.35 mmol; Aldrich Chemical Company, Milwaukee, Wis.) in methylene chloride (89 ml). After stirring for 20 minutes under nitrogen, the reaction mixture was diluted with diethyl ether (370 ml), poured into sodium hydroxide (148 ml, 1.3M) and stirred for ten minutes. The aqueous sodium hydroxide layer was separated and discarded. The remaining organic solution was washed successively with sodium hydroxide (148 ml, 1.3M) and H2O (185 ml). After drying over magnesium sulfate, the solvent was removed in vacuo to yield 3.21 grams of N-BOC-2-amino-2-methyl-1-propanal.
Quantity
3.69 g
Type
reactant
Reaction Step One
Quantity
74 mL
Type
solvent
Reaction Step One
Quantity
10.75 g
Type
reactant
Reaction Step Two
Quantity
89 mL
Type
solvent
Reaction Step Two
Quantity
148 mL
Type
reactant
Reaction Step Three
Quantity
370 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([NH:8][C:9]([CH3:13])([CH3:12])[CH2:10][OH:11])([O:3][C:4]([CH3:7])([CH3:6])[CH3:5])=[O:2].CC(OI1(OC(C)=O)(OC(C)=O)OC(=O)C2C=CC=CC1=2)=O.[OH-].[Na+]>C(Cl)Cl.C(OCC)C>[C:1]([NH:8][C:9]([CH3:13])([CH3:12])[CH:10]=[O:11])([O:3][C:4]([CH3:5])([CH3:6])[CH3:7])=[O:2] |f:2.3|

Inputs

Step One
Name
Quantity
3.69 g
Type
reactant
Smiles
C(=O)(OC(C)(C)C)NC(CO)(C)C
Name
Quantity
74 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
10.75 g
Type
reactant
Smiles
CC(=O)OI1(C=2C=CC=CC2C(=O)O1)(OC(=O)C)OC(=O)C
Name
Quantity
89 mL
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
Quantity
148 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
370 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 20 minutes under nitrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred for ten minutes
CUSTOM
Type
CUSTOM
Details
The aqueous sodium hydroxide layer was separated
WASH
Type
WASH
Details
The remaining organic solution was washed successively with sodium hydroxide (148 ml, 1.3M) and H2O (185 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
C(=O)(OC(C)(C)C)NC(C=O)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 3.21 g
YIELD: CALCULATEDPERCENTYIELD 87.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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